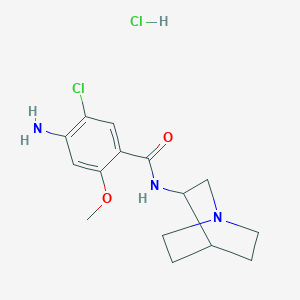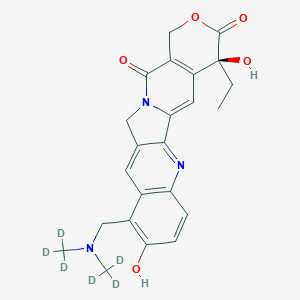![molecular formula C8H10N4S5 B019125 [Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide CAS No. 109348-94-9](/img/structure/B19125.png)
[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, such as the conversion of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives through reactions in both alkaline and acidic media. These processes are fundamental for constructing the core thiadiazole structure found in the target compound (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of similar sulfur-containing heterocycles has been elucidated using techniques like X-ray crystallography, revealing the arrangements of atoms and the geometry around the sulfur centers. This information is critical for understanding the reactive sites and potential interactions of the compound (Maliszewska-Guz et al., 2005).
Chemical Reactions and Properties
Compounds within this family exhibit diverse chemical reactivities, including cyclization reactions to form different heterocyclic structures. Their reactivities are significantly influenced by the nature of the sulfur-containing groups and the surrounding chemical environment (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of sulfur-containing compounds like the target molecule are often characterized by their thermal and chemical stability. These properties are crucial for applications in materials science and chemistry. For instance, a sulfur coordination polymer showed high thermal stability and potential for selective sensor applications, indicating the significance of understanding these properties (Zhang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of sulfur-containing heterocycles, are diverse. These compounds can participate in various chemical reactions, forming complex structures with potential utility in different areas of research and application. Their unique chemical behaviors underscore the importance of detailed studies to fully exploit their capabilities (Maliszewska-Guz et al., 2005).
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
- Design and Synthesis for Pharmacological Evaluation : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to the compound , have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Chemical Reactions and Synthesis
- Intramolecular Cyclization Studies : Research on the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of new compounds, which may have implications in the development of new synthetic routes for related chemical structures (Remizov et al., 2019).
Antimicrobial and Antifungal Research
- Antimicrobial and Antifungal Applications : Studies on derivatives of 1,3,4-thiadiazoles, which are structurally similar to the compound , have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential use in antimicrobial and antifungal applications (Sych et al., 2019).
Structural and Mechanistic Insights
- Mechanistic and Structural Studies : Research into the reaction mechanisms and structural properties of related compounds has provided insights into their chemical behavior, which is crucial for understanding their potential applications in various scientific fields (Chen et al., 1996).
Pharmacological Properties
- Pharmacological Property Evaluation : The synthesis and evaluation of 1,3,4-thiadiazole derivatives, which are structurally related to the compound , have been explored for potential anti-inflammatory and analgesic properties, indicating their possible use in medical research (Shkair et al., 2016).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only1. However, without more specific safety data or hazard information, it’s difficult to provide a detailed analysis.
Future Directions
Without specific research papers or studies on this compound, it’s difficult to predict future directions for its use or study.
properties
IUPAC Name |
[ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S5/c1-3-14-7(10-4-9)15-5-16-8-11-6(13-2)12-17-8/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYDZTYZEUNDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC#N)SCSC1=NC(=NS1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375635 | |
| Record name | Ethyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide | |
CAS RN |
109348-94-9 | |
| Record name | Ethyl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109348-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)










![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)